molecular formula C10H12ClN3 B11766945 (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine

(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine

Cat. No.: B11766945
M. Wt: 209.67 g/mol
InChI Key: LPNUQEZRCLLNOW-ZETCQYMHSA-N
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Description

This compound is a chiral bicyclic heterocycle featuring a fused pyrido[2,3-b][1,4]diazocine scaffold. Its synthesis typically involves multistep protocols, including cyclization and stereoselective functionalization.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

(9S)-5-chloro-1,6,8-triazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C10H12ClN3/c11-9-4-3-8-10(13-9)12-7-2-1-5-14(8)6-7/h3-4,7H,1-2,5-6H2,(H,12,13)/t7-/m0/s1

InChI Key

LPNUQEZRCLLNOW-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H]2CN(C1)C3=C(N2)N=C(C=C3)Cl

Canonical SMILES

C1CC2CN(C1)C3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine typically involves multi-step organic reactions. The starting materials often include chlorinated precursors and nitrogen-containing heterocycles. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated position, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may have potential as a therapeutic agent for various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.

Mechanism of Action

The mechanism of action of (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

Quinoxaline 1,4-Dioxides (e.g., pyrido[2,3-b]pyrazine 1,4-dioxides): Structure: Contain a pyrazine ring fused with a benzene or pyridine ring, with two oxygen atoms at positions 1 and 3. Synthesis: Formed via reactions of benzofuroxans or pyridofuroxans with active methylene compounds under silica gel or molecular sieve catalysis . Activity: Exhibit antibacterial properties, likely due to DNA intercalation or redox cycling . Key Difference: Lack the diazocine ring and methano bridge, reducing conformational flexibility compared to the target compound.

Carbazole Derivatives (e.g., 1,4-dimethyl-3-nitro-6-aryl-9H-carbazoles): Structure: Tricyclic systems with a central carbazole core. Synthesis: Prepared via Suzuki-Miyaura cross-coupling reactions, enabling diverse aryl/heteroaryl substitutions at position 6 . Key Difference: Rigid planar structure contrasts with the diazocine’s bicyclic flexibility, impacting membrane permeability and target binding.

Copper(II) Complexes with 9-Deazahypoxanthine (9dhx): Structure: Coordination complexes with 9dhx (a purine analog) as a ligand. Synthesis: Single-step reactions using CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O under varying pH and solvent conditions . Activity: Potential anticancer or antimicrobial applications via metal-mediated DNA damage or enzyme inhibition . Key Difference: Inorganic metal center differentiates these from purely organic diazocines, altering solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

Property (9S)-2-Chloro-Diazocine Quinoxaline 1,4-Dioxides Carbazole Derivatives Cu-9dhx Complexes
Molecular Weight ~300–350 g/mol 200–250 g/mol 300–400 g/mol 400–500 g/mol
LogP ~2.5 (moderate lipo.) ~1.8 (polar) ~3.0 (lipophilic) Variable (polar)
Synthetic Complexity High (stereoselective) Moderate Moderate-High Low-Moderate
Bioactivity Underexplored Antibacterial Antimicrobial Anticancer

Key Research Findings

  • Stereochemical Impact: The (9S) configuration in the diazocine may enhance chiral recognition in enzyme binding compared to racemic quinoxaline dioxides .
  • Functional Group Influence : The 2-chloro group in the diazocine could mimic halogens in bioactive carbazoles (e.g., 9c in ), improving target affinity .
  • Synthetic Challenges : Unlike carbazoles (synthesized via cross-coupling), the diazocine requires intricate cyclization steps, limiting scalability .

Biological Activity

(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a chloro substituent and multiple heteroatoms. Its molecular formula is C13H12ClNC_{13}H_{12}ClN with a molecular weight of approximately 233.69 g/mol. The structural features contribute to its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound acts by interfering with DNA replication and repair mechanisms in cancer cells. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
  • Case Study : A study on related diaza compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with IC50 values in the low micromolar range .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in vitro:

Cell LineIC50 (µM)Reference
MCF-75.0
A5494.5
HeLa6.0

These findings indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

  • Activity Spectrum : Tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits topoisomerases involved in DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound in cancer cells, leading to oxidative stress and subsequent cell death.

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